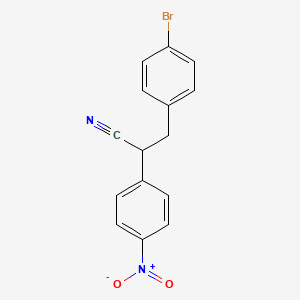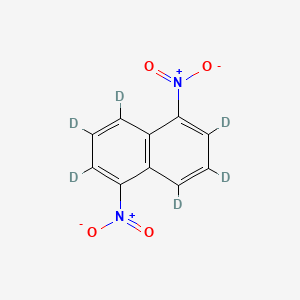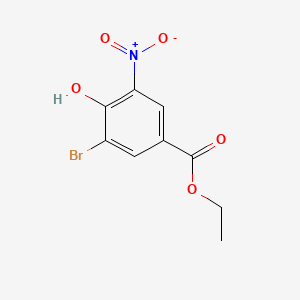
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate” is a derivative of the 1,2,4-triazinone class of compounds, which are heterocyclic compounds containing a triazinone ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
The synthesis of novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives demonstrates the flexibility of 1,2,4-triazine derivatives in organic synthesis. These compounds were obtained through controlled reactions, indicating the potential for creating a wide variety of tetrazepines, which could be useful in further chemical investigations and material science applications (H. Vahedi, G. Rajabzadeh, & Fahimeh Farvandi, 2010).
Antimicrobial Activity
The synthesis of new fused 1,2,4-triazines has led to compounds with promising antimicrobial activity. Such activities highlight the potential of these derivatives in developing new antimicrobial agents, which is crucial for addressing the global challenge of antibiotic resistance (R. S. Ali, R. R. Al Harthi, Heyam S. Saad, & M. A. Amin, 2016).
Molecular Structure and Characterization
The detailed study of molecular structures, including 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provides insights into the chemical and physical properties of triazine derivatives. Understanding these properties is essential for the development of new materials and drugs (L. Hwang, Chunlai Tu, Jung Wang, & Gene-Hsiang Lee, 2006).
Asymmetric Induction in Chemical Reactions
The use of 3-aryl-1,2,4-triazin-5(4H)-ones in reactions with C-nucleophiles, in the presence of N-protected amino acids, demonstrates the capability of triazine derivatives to induce chirality in chemical reactions. This property is particularly valuable in the synthesis of chiral molecules, which are important in pharmaceutical applications (I. Egorov, G. Zyryanov, E. N. Ulomsky, V. Rusinov, & O. Chupakhin, 2006).
Fungicidal Activity
The synthesis of heteroaryl derivatives of 1,2,4-triazines has revealed compounds with fungicidal activity. This finding opens up possibilities for developing new agricultural chemicals to protect crops from fungal diseases, highlighting the agricultural applications of these compounds (E. M. El-Telbani, R. H. Swellem, & G. Nawwar, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKDLWWZLKCGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C1=NN=C(NC1=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735278 |
Source


|
| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-80-7 |
Source


|
| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)






![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)
